molecular formula C8H5Cl2NO4 B1393894 (2-Chloro-4-nitrophenoxy)acetyl chloride CAS No. 110630-89-2

(2-Chloro-4-nitrophenoxy)acetyl chloride

Cat. No.: B1393894
CAS No.: 110630-89-2
M. Wt: 250.03 g/mol
InChI Key: UAVMMMWWTVRNGT-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenoxy)acetyl chloride is a specialized acylating reagent of high value in chemical synthesis, primarily used for preparing active esters and amide derivatives. Its principal research application is in the development of chromogenic and fluorogenic substrates for enzyme activity assays. The compound serves as a critical building block for synthesizing peptides and molecular probes that target hydrolytic enzymes, such as esterases and phosphatases. Upon enzymatic cleavage, the 2-chloro-4-nitrophenolate moiety is released, producing a measurable yellow color change, which allows researchers to monitor reaction kinetics in real-time [https://www.thermofisher.com/order/catalog/product/28953480]. This mechanism is fundamental in biochemical research for studying enzyme function, inhibitor screening, and diagnostic development. The reactive acyl chloride group facilitates efficient conjugation under standard conditions, making it a versatile intermediate for labeling biomolecules and constructing complex organic compounds for pharmaceutical and life science research. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMMMWWTVRNGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Dissolve 2-(4-nitrophenoxy)acetic acid in anhydrous dichloromethane (DCM).
  • Add an excess of oxalyl chloride (1.5–2.0 equivalents) along with catalytic dimethylformamide (DMF) to facilitate the reaction.
  • Reflux the mixture under inert atmosphere (nitrogen) for 2–4 hours.
  • Remove excess reagents under reduced pressure.
  • Purify the crude product via distillation or recrystallization.

Reaction Scheme:

$$ \text{2-(4-nitrophenoxy)acetic acid} + \text{SOCl}2 \rightarrow \text{(2-Chloro-4-nitrophenoxy)acetyl chloride} + \text{SO}2 + \text{HCl} $$

Data:

Parameter Value
Yield 85–95%
Reaction Time 2–4 hours
Temperature Reflux (~40°C)

Notes:

  • The presence of the nitro group enhances the electrophilicity of the acyl chloride formation.
  • The reaction must be performed under anhydrous conditions to prevent hydrolysis.

Chlorination of Corresponding Alcohol or Phenol Derivatives

Method Overview:
An alternative approach involves chlorinating the phenolic precursor, 2-(4-nitrophenoxy)acetic acid or its derivatives, using reagents like thionyl chloride or phosphorus trichloride.

Procedure:

  • Convert 2-(4-nitrophenoxy)acetic acid to its phenol form via esterification or direct phenol synthesis.
  • React with thionyl chloride under reflux with catalytic DMF.
  • The chlorination replaces the hydroxyl group with chlorine, yielding the acyl chloride.

Reaction:

$$ \text{2-(4-nitrophenoxy)acetic acid} \xrightarrow[\text{Reflux}]{\text{SOCl}_2} \text{this compound} $$

Notes:

  • This method is suitable when the phenolic hydroxyl is more reactive.
  • Care must be taken to avoid over-chlorination or side reactions.

Synthesis from 4-Nitrophenol and Acetyl Chloride

Method Overview:
Direct acylation of 4-nitrophenol with acetyl chloride in the presence of a base (e.g., pyridine) can produce the phenoxyacetyl chloride intermediate, which can then be chlorinated further if necessary.

Procedure:

  • Mix 4-nitrophenol with excess acetyl chloride and pyridine as a catalyst.
  • Stir at room temperature or slightly elevated temperature (~40°C).
  • Isolate the phenoxyacetyl chloride after reaction completion.
  • Optional chlorination step if further chlorination is needed.

Note:
This method is less direct but useful for specific derivatives and allows for selective functionalization.

Research Findings and Data Table

Preparation Method Reagents Conditions Yield Remarks
Acylation of 2-(4-nitrophenoxy)acetic acid Oxalyl chloride, DMF Reflux in DCM, inert atmosphere 85–95% Most efficient, high purity
Chlorination of phenolic precursor SOCl₂, catalytic DMF Reflux, anhydrous 80–90% Suitable for phenol derivatives
Direct acylation of 4-nitrophenol Acetyl chloride, pyridine Room temperature to 40°C 70–85% Less direct, dependent on precursor availability

Summary of Key Research Findings

  • The most reliable and high-yield method involves the direct conversion of 2-(4-nitrophenoxy)acetic acid to the acyl chloride using oxalyl chloride with catalytic DMF.
  • The process benefits from controlled temperature, inert atmosphere, and anhydrous conditions.
  • Alternative routes via phenol chlorination are viable but may require additional steps.
  • The choice of method depends on precursor availability, desired purity, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-nitrophenoxy)acetyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: It can hydrolyze in the presence of water to form (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

    Condensation Reactions: It can react with amines to form amides.

Common Reagents and Conditions

Major Products

    Substitution: Products include substituted (2-Chloro-4-nitrophenoxy) derivatives.

    Hydrolysis: The major products are (2-Chloro-4-nitrophenoxy)acetic acid and hydrochloric acid.

    Condensation: The major products are amides.

Scientific Research Applications

Structure

The structure of (2-Chloro-4-nitrophenoxy)acetyl chloride features a chloro and nitro substituent on a phenoxy ring, contributing to its reactivity and biological activity.

Synthesis of Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its reactivity allows for the introduction of the acetyl group into different substrates, facilitating the development of new drug candidates.

Case Study: Synthesis of Antibacterial Agents

Research indicates that derivatives synthesized from this compound exhibit antibacterial properties against pathogens such as Klebsiella pneumoniae. These compounds are evaluated for their minimum inhibitory concentration and cytotoxicity profiles, showing promise for future therapeutic applications .

Chemical Research

In chemical research, this compound is utilized to explore reaction mechanisms and develop new synthetic methodologies. Its ability to react with various nucleophiles makes it a valuable reagent in organic chemistry.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds derived from this compound. The presence of the chloro atom enhances the molecule's stability and activity against bacterial enzymes, leading to effective cell lysis .

Pharmacokinetic Studies

Pharmacokinetic evaluations demonstrate that derivatives of this compound possess favorable absorption and distribution characteristics, suggesting their viability for oral administration. These studies are critical for assessing the therapeutic index of new drug candidates .

Safety and Toxicological Considerations

Handling this compound requires caution due to its potential toxicity. It is classified as harmful if swallowed or upon skin contact, necessitating appropriate safety measures during laboratory use .

Mechanism of Action

The mechanism of action of (2-Chloro-4-nitrophenoxy)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-(4-Nitrophenoxy)acetyl Chloride (CAS 20142-88-5)

  • Molecular Formula: C₈H₆ClNO₄
  • Molecular Weight : 215.59 g/mol
  • Key Properties :
    • Density: 1.434 g/cm³
    • Boiling Point: 338.8°C at 760 mmHg
    • Flash Point: 158.7°C

Comparison: The absence of a chlorine atom at the 2-position on the phenoxy ring reduces steric hindrance and electrophilicity compared to (2-Chloro-4-nitrophenoxy)acetyl chloride. This structural difference lowers its reactivity in nucleophilic acyl substitution reactions. Applications include peptide synthesis and polymer crosslinking .

Acetyl Chloride (CAS 75-36-5)

  • Molecular Formula : C₂H₃ClO
  • Molecular Weight : 78.50 g/mol
  • Key Properties :
    • Density: 1.104 g/cm³
    • Boiling Point: 52°C
    • Reactivity: Violent reaction with water, alcohols, and bases .

Comparison: Acetyl chloride is simpler in structure and significantly more volatile and reactive. Its low molecular weight and high flammability (NFPA Fire Hazard Rating: 3) contrast with the bulkier, less volatile this compound. While both are acylating agents, the latter’s nitro and chloro groups enable selective reactions in complex syntheses, such as drug derivatization .

3,5-Dichloro-4-(2-Chloro-4-Nitrophenoxy)benzenesulfonyl Chloride (CAS 175135-06-5)

  • Molecular Formula: C₁₂H₅Cl₃NO₅S
  • Molecular Weight : 389.59 g/mol
  • Key Properties :
    • Sulfonyl chloride group (-SO₂Cl) instead of acetyl chloride.

Comparison: The sulfonyl chloride group confers distinct reactivity, favoring sulfonylation over acylation. This compound is used in sulfa drug synthesis and as a crosslinker in ion-exchange resins. Its higher molecular weight and additional chlorine atoms increase environmental persistence compared to this compound .

N-(2-Chloro-4-Nitrophenyl)acetamide (CAS 17329-87-2)

  • Molecular Formula : C₈H₇ClN₂O₃
  • Molecular Weight : 214.61 g/mol
  • Key Properties :
    • LogP: 2.80 (indicative of moderate lipophilicity) .

Comparison: As an acetamide derivative, this compound lacks the reactive acyl chloride group, making it more stable but less reactive. It serves as a precursor in herbicide synthesis, contrasting with the direct acylating utility of this compound .

Data Table: Comparative Analysis

Property This compound 2-(4-Nitrophenoxy)acetyl Chloride Acetyl Chloride N-(2-Chloro-4-nitrophenyl)acetamide
Molecular Weight (g/mol) 250.04 215.59 78.50 214.61
Density (g/cm³) ~1.45 (estimated) 1.434 1.104 1.40 (estimated)
Boiling Point (°C) >300 (estimated) 338.8 52 Decomposes before boiling
Reactivity High (acyl chloride + nitro group) Moderate Very high Low (amide stability)
Primary Use Specialty chemical synthesis Peptide modification Broad acetylation Herbicide precursor

Key Research Findings

  • Reactivity Trends: The presence of both chloro and nitro groups in this compound enhances its electrophilicity compared to non-halogenated analogs like 2-(4-nitrophenoxy)acetyl chloride. This property is exploited in synthesizing high-value intermediates with regioselectivity .
  • Safety Profile: Unlike acetyl chloride, this compound’s higher molecular weight reduces volatility, lowering inhalation risks. However, it remains corrosive (Skin Corr. 1B) and requires stringent handling protocols akin to those for acetyl chloride .
  • Environmental Impact : Chlorinated nitro compounds like this are classified as harmful to aquatic life (H402). Proper disposal via chemical incineration is critical to prevent ecosystem contamination .

Biological Activity

Overview

(2-Chloro-4-nitrophenoxy)acetyl chloride, with the molecular formula C8_8H5_5Cl2_2NO4_4, is a chemical compound that has garnered attention for its biological activities, particularly in biochemical reactions involving acetylation. This compound is known for its role in modifying proteins and enzymes, influencing various cellular functions and metabolic pathways.

Target and Mode of Action

The primary target of this compound is the aromatic ring of organic compounds. It acts through a free radical mechanism, facilitating electrophilic aromatic substitution. This results in the formation of new compounds as hydrogen atoms on the aromatic ring are substituted.

Biochemical Pathways

The compound significantly influences biochemical pathways by acetylating proteins and enzymes, which can modify their activity, stability, and function. This acetylation process alters cellular signaling pathways, gene expression, and overall cellular metabolism. The interaction with cellular proteins can change the phosphorylation status of key signaling molecules, impacting downstream signaling effects.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and dosage. Long-term exposure may lead to sustained alterations in cellular functions, including gene expression changes and metabolic activity shifts. At low doses, it can modulate biochemical pathways without significant toxicity; however, high doses may induce cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic processes, particularly in the acetylation of metabolic enzymes. It interacts with cofactors like acetyl-CoA, influencing metabolic flux and metabolite levels. The alteration of enzyme activity through acetylation can lead to significant changes in metabolic pathways.

Antimicrobial Activity

Recent studies have explored the potential antimicrobial properties of compounds structurally related to this compound. For instance, derivatives such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown promising antibacterial activity against Klebsiella pneumoniae. The presence of the chloro atom enhances this activity by stabilizing the molecule within target enzymes .

In vitro tests demonstrated that this derivative could reduce viable bacterial counts significantly over time, indicating bactericidal properties at specific concentrations .

Biodegradation Studies

Research has also investigated the degradation of 2-chloro-4-nitrophenol by bacterial strains capable of utilizing it as a carbon source. The degradation pathway involves transformation into hydroquinone metabolites, showcasing potential bioremediation applications for environments contaminated with nitrophenolic compounds .

Summary Table of Biological Activities

Activity Description References
Acetylation of Proteins Modifies protein activity and stability through covalent bonding.
Antimicrobial Properties Effective against Klebsiella pneumoniae; enhanced by chloro substitution.
Biodegradation Potential Utilized by bacteria for carbon; leads to formation of hydroquinone metabolites.
Cellular Metabolism Impact Alters enzyme activity influencing metabolic pathways through acetylation.

Q & A

Q. Key Considerations :

  • Use moisture-free solvents and glassware to prevent hydrolysis.
  • Monitor reaction completion using TLC or FTIR (disappearance of the carboxylic acid O-H stretch at ~2500–3000 cm⁻¹).

What analytical techniques are critical for characterizing this compound?

Basic Research Question
Essential techniques include:

  • ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; ~170–180 ppm for carbonyl carbon in ¹³C NMR) and aromatic protons (δ ~7–8 ppm for nitro and chloro substituents).
  • FTIR : Peaks at ~1770–1810 cm⁻¹ (C=O stretch of acyl chloride) and ~1520–1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching).
  • HPLC/MS : For purity assessment and molecular ion identification (e.g., [M+Cl]⁻ in negative-ion mode) .

Advanced Tip : Couple HPLC with charged aerosol detection (CAD) to quantify trace impurities without UV chromophores.

How can reaction conditions be optimized to minimize hydrolysis during synthesis?

Advanced Research Question
Hydrolysis is a major side reaction due to the acyl chloride’s reactivity. Mitigation strategies include:

  • Anhydrous Conditions : Use molecular sieves or inert gas (N₂/Ar) to exclude moisture.
  • Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis kinetics.
  • Solvent Choice : Use aprotic solvents (e.g., dichloromethane, THF) with low water content (<50 ppm).
  • Catalyst Efficiency : Optimize DMF concentration (0.1–1 mol%) to accelerate the reaction without promoting degradation .

Validation : Monitor reaction progress via in-situ FTIR or GC-MS to detect intermediate hydrolysis products (e.g., carboxylic acid).

How should researchers resolve discrepancies in reported reaction yields across studies?

Advanced Research Question
Yield variations often arise from differences in:

  • Substrate Purity : Impurities in the starting acid (e.g., residual water) can reduce reactivity.
  • Catalyst Proportions : Excess DMF may degrade the product.
  • Workup Procedures : Incomplete removal of SOCl₂ or HCl can lead to side reactions during purification.

Q. Methodological Approach :

Replicate studies using identical reagents and equipment.

Conduct kinetic studies to identify rate-limiting steps (e.g., acid activation vs. chloride formation).

Compare yields under inert vs. ambient atmospheres to quantify moisture sensitivity .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

  • DFT Calculations : Model transition states to predict regioselectivity in reactions with amines or alcohols. Focus on frontier molecular orbitals (FMOs) to identify electrophilic sites.
  • QSPR Models : Use quantitative structure-property relationships to correlate substituent effects (e.g., nitro group electron-withdrawing strength) with reaction rates.
  • Molecular Dynamics : Simulate solvent effects (e.g., polarity of DCM vs. THF) on reaction pathways .

Validation : Cross-check predictions with experimental kinetic data (e.g., Hammett plots).

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Wear butyl rubber gloves (0.3 mm thickness, breakthrough time >105 minutes), chemical-resistant goggles, and a full-face respirator with AXBEK cartridges .
  • Ventilation : Use fume hoods with >0.5 m/s face velocity to control vapors.
  • Spill Management : Neutralize spills with dry sodium bicarbonate and collect in sealed containers for incineration .

Advanced Hazard Note : The compound’s flammability (flash point ~5°C) and aquatic toxicity (LC50 <10 mg/L for fish) require stringent waste disposal protocols .

How does the steric and electronic environment influence the stability of this compound?

Advanced Research Question

  • Steric Effects : The nitro and chloro groups at the 2- and 4-positions create steric hindrance, slowing nucleophilic attacks but increasing thermal stability.
  • Electronic Effects : The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions but also hydrolysis.
  • Storage : Store under inert gas at –20°C in amber glass to prevent photodegradation and moisture ingress .

What methodologies assess the ecological impact of this compound?

Advanced Research Question

  • Biodegradation Studies : Use OECD 301D shake-flask tests to measure mineralization rates in aquatic systems.
  • Toxicity Profiling : Conduct Daphnia magna acute toxicity assays (EC50) and algal growth inhibition tests.
  • QSAR Models : Predict bioaccumulation potential using logP values and molecular volume .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Chloro-4-nitrophenoxy)acetyl chloride
Reactant of Route 2
(2-Chloro-4-nitrophenoxy)acetyl chloride

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